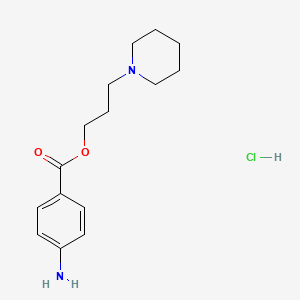
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride is a heterocyclic organic compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.808 g/mol . It is also known by other names such as gamma-Piperidinopropyl-p-aminobenzoate hydrochloride and p-Aminobenzoic acid 3-piperidinopropyl ester hydrochloride . This compound is primarily used in experimental and research settings.
Métodos De Preparación
The synthesis of 3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride involves several steps. One common method includes the esterification of p-aminobenzoic acid with 3-piperidinopropanol in the presence of a suitable catalyst . The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . For example, it may inhibit the activity of acetylcholine esterase, cyclooxygenase, or other enzymes involved in inflammatory and pain pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride can be compared with other similar compounds such as:
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar structure but different pharmacological properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research and industrial applications .
Propiedades
Número CAS |
69766-15-0 |
|---|---|
Fórmula molecular |
C15H23ClN2O2 |
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
3-piperidin-1-ylpropyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c16-14-7-5-13(6-8-14)15(18)19-12-4-11-17-9-2-1-3-10-17;/h5-8H,1-4,9-12,16H2;1H |
Clave InChI |
RCYZVVWRIZSELL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
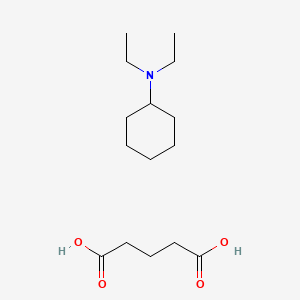


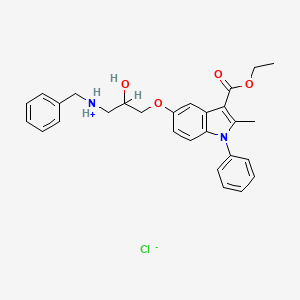
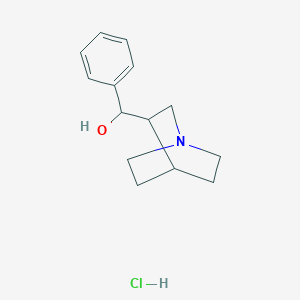

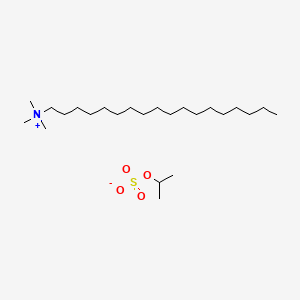
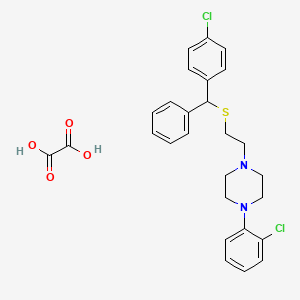
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)




